

A Comprehensive Technical Guide to Afatinib Impurity C (CAS No. 945553-91-3)

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Compound of Interest		
Compound Name:	Afatinib Impurity C	
Cat. No.:	B2519980	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Afatinib Impurity C**, a known stereoisomeric impurity of the potent tyrosine kinase inhibitor, afatinib. This document outlines the chemical identity, synthesis, and analytical characterization of this impurity. Detailed experimental protocols for its quantification, information on its formation, and a discussion of the relevant biological pathways of the parent compound, afatinib, are presented to support researchers and professionals in drug development and quality control.

Introduction

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. **Afatinib Impurity C** is the (R)-enantiomer of afatinib and is a potential process-related impurity. This guide serves as a comprehensive resource on its properties and analytical control.

Chemical and Physical Properties



Afatinib Impurity C is chemically known as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[4][5] Its fundamental chemical and physical properties are summarized in the table below.

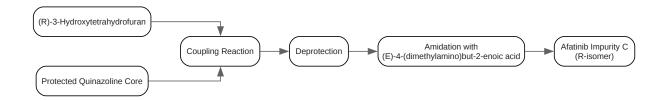
Property	Value	Reference(s)
CAS Number	945553-91-3	[4][5]
Molecular Formula	C24H25CIFN5O3	[4][5]
Molecular Weight	485.94 g/mol	[4][5]
Synonyms	Afatinib (R)-Isomer, (R)- Afatinib	[4][5]
Boiling Point	676.9 ± 55.0 °C (Predicted)	[1]
Density	1.380 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	363.2 ± 31.5 °C	[1]

Synthesis and Formation

Afatinib Impurity C, being the (R)-enantiomer of afatinib, is not a typical degradation product but rather a process-related impurity that can arise from the use of the incorrect stereoisomer of a key starting material. The synthesis of afatinib is stereospecific, employing (S)-3-hydroxytetrahydrofuran. The presence of the (R)-enantiomer in this starting material will lead to the formation of **Afatinib Impurity C**.

The general synthetic pathway for afatinib involves the coupling of a protected quinazoline core with (S)-3-hydroxytetrahydrofuran, followed by deprotection and subsequent amidation. To synthesize **Afatinib Impurity C** for use as a reference standard, the same synthetic route would be followed, but starting with (R)-3-hydroxytetrahydrofuran.





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Caption: Proposed synthetic workflow for Afatinib Impurity C.

Analytical Characterization and Control

The control of stereoisomeric impurities is crucial. A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of **Afatinib Impurity C** in the afatinib drug substance.

Chiral HPLC Method for Quantification

A sensitive and robust chiral HPLC method with UV detection has been developed and validated for the quantification of the R-isomer in afatinib.

Parameter	Condition
Chromatographic Column	CHIRALPAK-IE (250 x 4.6 mm, 5 μm)
Mobile Phase	MeOH: MTBE: DEA (80:20:0.1 v/v/v)
Elution Mode	Isocratic
Flow Rate	0.7 mL/min
Column Temperature	20°C
Detection Wavelength	254 nm
Diluent	Methanol
Sample Concentration	0.5 mg/mL



Data Presentation: Validation Summary

Validation Parameter	Result
Linearity Range	LOQ level to 150% of sample concentration
Correlation Coefficient (r²)	0.998
Limit of Detection (LOD)	0.00005 mg/mL
Limit of Quantification (LOQ)	0.00015 mg/mL
Precision	Method found to be precise
Accuracy	Method found to be accurate
Robustness	Method found to be robust
Solution Stability	Stable up to 48 hours

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of afatinib and ensuring that analytical methods are stability-indicating. While **Afatinib Impurity C** is primarily a process-related impurity, these studies help to identify other potential degradation products.

Experimental Protocol: General Forced Degradation

- Acid Hydrolysis: Afatinib is treated with an appropriate concentration of acid (e.g., 0.1 N HCl) at elevated temperatures.
- Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures.
- Oxidative Degradation: Afatinib is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
- Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C).



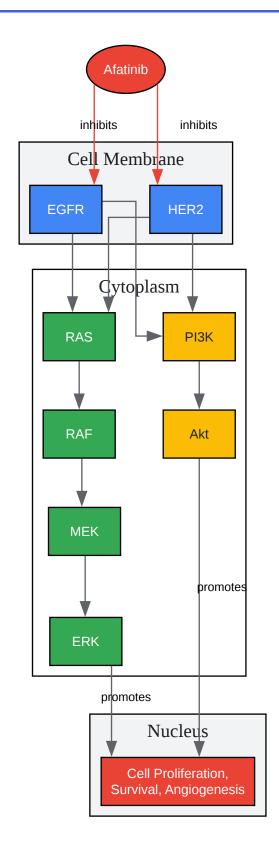
 Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH guidelines.

Samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Biological Context: Afatinib's Mechanism of Action

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blockade prevents the autophosphorylation of the receptors and inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]





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Caption: Simplified signaling pathway of Afatinib's inhibitory action.



Conclusion

Afatinib Impurity C is a critical process-related impurity that must be monitored and controlled during the manufacturing of afatinib. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route for its preparation as a reference standard, and a detailed, validated chiral HPLC method for its quantification. Understanding the formation and analytical control of this and other impurities is paramount for ensuring the quality, safety, and efficacy of afatinib for patients with non-small cell lung cancer.

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